4-(Cbz-amino)-1-(methylsulfonyl)piperidine
Overview
Description
4-(Cbz-amino)-1-(methylsulfonyl)piperidine is a chemical compound that features a piperidine ring substituted with a benzyloxycarbonyl (Cbz) protected amino group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
A common method for the Cbz protection involves the reaction of the amino group with benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate to maintain the appropriate pH .
Industrial Production Methods
Industrial production of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the process is achieved by optimizing the reaction parameters, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Cbz-amino)-1-(methylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The Cbz group can be removed through hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C.
Substitution: Various alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Deprotected amine.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-(Cbz-amino)-1-(methylsulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in the development of pharmaceutical compounds, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and specialty reagents.
Mechanism of Action
The mechanism of action of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine involves its role as a protected amino compound. The Cbz group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, targeting specific molecular pathways and interactions .
Comparison with Similar Compounds
Similar Compounds
4-Cbz-amino-4-methylpiperidine: Similar structure with a methyl group instead of a methylsulfonyl group.
N-Cbz protected amino acids: Compounds with Cbz-protected amino groups used in peptide synthesis.
Uniqueness
4-(Cbz-amino)-1-(methylsulfonyl)piperidine is unique due to the presence of both the Cbz-protected amino group and the methylsulfonyl group, which confer specific reactivity and stability properties. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
benzyl N-(1-methylsulfonylpiperidin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-21(18,19)16-9-7-13(8-10-16)15-14(17)20-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUZCKVFKVUGIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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